The synthesis of 11-hydroxyyohimbine can be approached through various methods, primarily focusing on the modification of yohimbine. One common synthetic route involves the hydroxylation of yohimbine at the 11-position. This can be achieved through several chemical reactions:
The molecular structure of 11-hydroxyyohimbine can be represented by its chemical formula . The compound features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to confirm the structure and purity of synthesized 11-hydroxyyohimbine.
11-Hydroxyyohimbine participates in various chemical reactions that are critical for its pharmacological activity:
These reactions are essential for understanding how 11-hydroxyyohimbine behaves in biological systems and its metabolic pathways.
The mechanism of action of 11-hydroxyyohimbine is primarily linked to its interaction with adrenergic receptors. It acts as an antagonist at alpha-2 adrenergic receptors, which plays a crucial role in modulating neurotransmitter release in the central nervous system:
Research indicates that these actions may have therapeutic implications in treating conditions like depression and erectile dysfunction.
The physical and chemical properties of 11-hydroxyyohimbine include:
These properties are essential for formulating pharmaceutical preparations that utilize this compound.
11-Hydroxyyohimbine has several scientific applications:
11-Hydroxyyohimbine (11-OHY) is a monoterpenoid indole alkaloid metabolite with the systematic name methyl (1R,15R,18S,19R,20α)-11,17-dihydroxyyohimban-16-carboxylate. Its molecular formula is C₂₁H₂₆N₂O₄, corresponding to a molecular weight of 370.45 g/mol [4]. The compound possesses five defined stereocenters (C1, C15, C18, C19, C20) in an absolute configuration, rendering it stereochemically complex. The critical stereochemical features include:
The SMILES notation (COC(=O)[C@H]1[C@@H](O)CC[C@H]2CN3CCC4=C(NC5=C4C=CC(O)=C5)[C@@H]3C[C@H]12
) and InChIKey (MIUYYRGOYGWVDO-JHZUCGOESA-N
) unambiguously define its 3D spatial arrangement [4]. This stereochemistry governs its biological interactions, particularly with adrenergic receptors.
Table 1: Fundamental Chemical Identifiers of 11-Hydroxyyohimbine
Property | Value |
---|---|
CAS Registry Number | 140405-13-6 |
IUPAC Name | Methyl (1R,15R,18S,19R,20α)-11,17-dihydroxyyohimban-16-carboxylate |
Molecular Formula | C₂₁H₂₆N₂O₄ |
Molecular Weight | 370.45 g/mol |
Defined Stereocenters | 5 |
InChIKey | MIUYYRGOYGWVDO-JHZUCGOESA-N |
11-Hydroxyyohimbine is a primary oxidative metabolite of yohimbine (C₂₁H₂₆N₂O₃, MW 354.45 g/mol), differing solely by a hydroxyl group at C11. This modification alters key physicochemical properties:
Structurally, yohimbine alkaloids share a pentacyclic scaffold: indole (A), quinoline (B), quinolizidine (C), and piperidine (D/E) rings. 11-OHY belongs to the "normal" stereochemical subfamily (C3 S-configuration), contrasting with epiallo-type reserpine or allo-type rauwolscine [3] [8]. The C11 hydroxylation disrupts intramolecular hydrogen bonding present in yohimbine (between C17-OH and C16 carbonyl), increasing conformational flexibility [8].
Table 2: Structural and Functional Comparison of Yohimbine Alkaloids
Alkaloid | Substituents | α₂-Adrenoceptor Kᵢ (nM)* | Plasma Protein Binding (%) | Core Stereochemical Subfamily |
---|---|---|---|---|
Yohimbine | -H at C11 | 1.05–1.19 | 82 | Normal (yohimbane) |
11-Hydroxyyohimbine | -OH at C11 | 10–15 | 43 | Normal (yohimbane) |
Rauwolscine | -H at C11 | 0.5–0.8 | >80 | Allo |
Corynanthine | -H at C11 | 200–500 | 75 | Pseudo |
10-Hydroxyyohimbine | -OH at C10 | >100 | 32 | Normal (yohimbane) |
*Binding affinity data from cloned human receptors [2] [9].
Hydroxylated yohimbine metabolites exhibit distinct pharmacological and physicochemical behaviors based on their positional isomerism:
Nuclear Magnetic Resonance (NMR)¹H and ¹³C NMR assignments (CDCl₃, 400 MHz) reveal signature peaks for 11-OHY [4] [5]:
Table 3: Characteristic NMR Chemical Shifts of 11-Hydroxyyohimbine
Atom Position | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) |
---|---|---|---|
H-9 | 6.62 | d (J=8.1 Hz) | 109.4 |
H-12 | 6.90 | d (J=8.1 Hz) | 117.8 |
OCH₃ (C22) | 3.72 | s | 51.8 |
H-17 | 3.42 | dd (J=5.0, 11.0 Hz) | 70.1 |
H-3 | 3.20 | m | 58.2 |
H-15 | 2.85 | t (J=10.5 Hz) | 42.5 |
C11 | - | - | 153.2 |
C16 | - | - | 175.1 |
Mass Spectrometry (MS)Electrospray ionization (ESI-MS) exhibits:
Infrared Spectroscopy (IR)KBr pellet spectra show:
Chromatographic IdentificationReverse-phase HPLC (C18 column, water-methanol-TEA mobile phase) detects 11-OHY via fluorescence (λₑₓ 280 nm, λₑₘ 320 nm) with a LOD of 1 ng/mL [5]. Co-elution with synthetic standards and MS/MS validation (transition m/z 371→353) confirm identity in biological matrices [5] [6].
Concluding Remarks
11-Hydroxyyohimbine exemplifies how strategic hydroxylation modifies pharmacologically active alkaloids. Its C11-specific oxygenation differentiates it structurally from yohimbine and positionally isomeric 10-hydroxyyohimbine, conferring distinct receptor affinity, protein binding, and metabolic stability profiles. Advanced spectroscopic techniques—particularly NMR crystallography and high-resolution MS—provide unambiguous characterization essential for quality control in pharmaceutical analysis. Future research directions include exploring its intrinsic adrenergic activity independent of yohimbine and potential as a biomarker for CYP2D6 metabolic phenotyping [5] [6] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1